6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine moiety, and the attachment of the methoxyphenyl and methylbenzenesulfonyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the quinoline core.
Attachment of Substituents: The methoxyphenyl and methylbenzenesulfonyl groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core or the piperazine moiety.
Scientific Research Applications
6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of disease.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in the progression of cancer or modulate receptors implicated in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)PIPERAZINE: Shares the piperazine moiety and methoxyphenyl group.
3-(4-METHYLBENZENESULFONYL)QUINOLINE: Contains the quinoline core and methylbenzenesulfonyl group.
6-CHLOROQUINOLINE: Features the quinoline core with a chlorine substituent.
Uniqueness
6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenyl and methylbenzenesulfonyl groups, along with the piperazine moiety, enhances its potential as a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-19-3-10-23(11-4-19)35(32,33)26-18-29-25-12-5-20(28)17-24(25)27(26)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPRYZGCQCIUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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